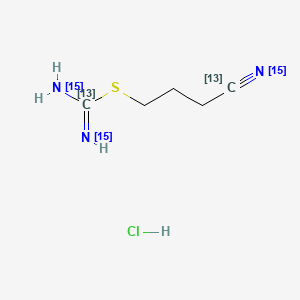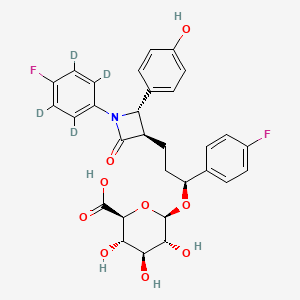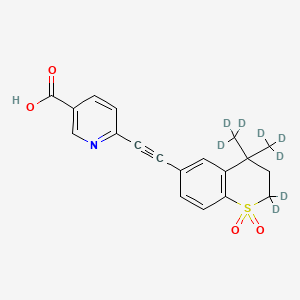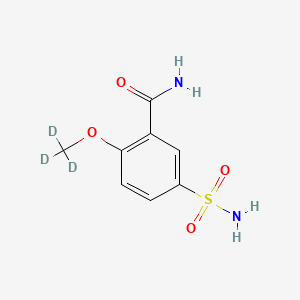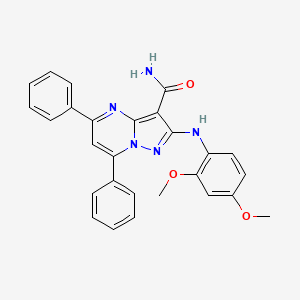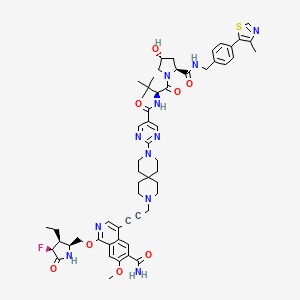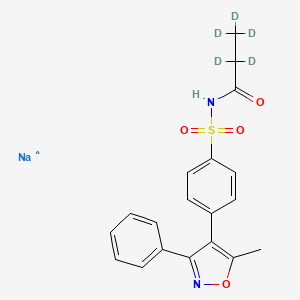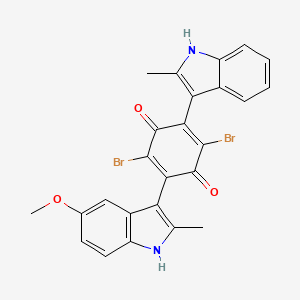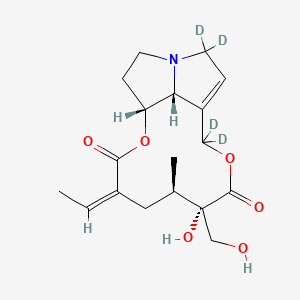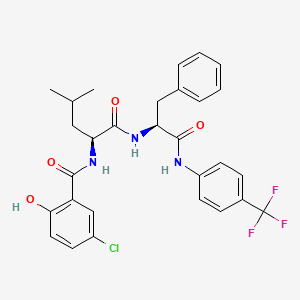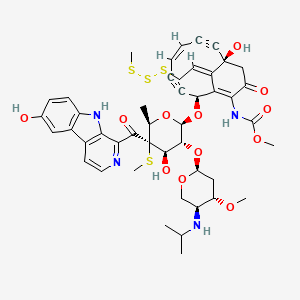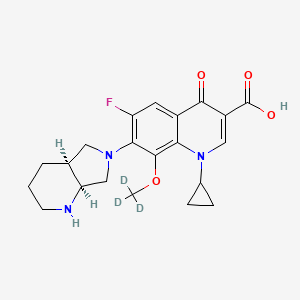
Moxifloxacin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Moxifloxacin-d3 is a deuterium-labeled analog of moxifloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is primarily used in clinical pharmacokinetic studies to track the metabolism and distribution of moxifloxacin in biological systems . The incorporation of deuterium atoms enhances the stability and allows for precise analytical measurements using techniques such as liquid chromatography-mass spectrometry (LC-MS) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of deuterium-labeled moxifloxacin involves a seven-step process starting from furo[3,4-b]pyridine-5,7-dione . Deuterium atoms are incorporated at specific positions in the pyrrolo ring of moxifloxacin. Key reagents used in the synthesis include isotopically labeled lithium aluminum deuteride (LiAlD4) and sodium borodeuteride (NaBD4) . The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
While detailed industrial production methods for Moxifloxacin-d3 are not widely published, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to achieve the desired product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Moxifloxacin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using deuterium-labeled reducing agents to maintain the deuterium labeling.
Common Reagents and Conditions
Common reagents used in these reactions include deuterium-labeled reducing agents such as LiAlD4 and NaBD4, as well as oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various deuterium-labeled derivatives of moxifloxacin, which are used in pharmacokinetic and metabolic studies .
Aplicaciones Científicas De Investigación
Moxifloxacin-d3 has several scientific research applications, including:
Mecanismo De Acción
Moxifloxacin-d3 exerts its effects by inhibiting the bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for maintaining the superhelical structure of bacterial DNA, which is required for DNA replication, transcription, repair, recombination, and transposition . By inhibiting these enzymes, this compound prevents bacterial cell replication, leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a broader spectrum of activity but different pharmacokinetic profile.
Uniqueness of Moxifloxacin-d3
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in pharmacokinetic studies . This makes it a valuable tool in clinical research and drug development .
Propiedades
Fórmula molecular |
C21H24FN3O4 |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trideuteriomethoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m0/s1/i1D3 |
Clave InChI |
FABPRXSRWADJSP-NTAFTGLPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O |
SMILES canónico |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


